Cas no 875850-00-3 (2-Butylbenzo[d]oxazol-6-amine)

2-Butylbenzo[d]oxazol-6-amine is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a butyl group at the 2-position and an amine group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its amine functionality allows for further derivatization, enabling the development of bioactive molecules. The compound exhibits stability under standard conditions and is compatible with a range of reaction conditions, facilitating its use in multi-step synthetic routes. Its well-defined structure and purity make it suitable for research applications requiring precise molecular scaffolds.
2-Butylbenzo[d]oxazol-6-amine structure
2-Butylbenzo[d]oxazol-6-amine structure
Product Name:2-Butylbenzo[d]oxazol-6-amine
CAS No:875850-00-3
MF:C11H14N2O
MW:190.241662502289
MDL:MFCD06659586
CID:992670
PubChem ID:2764341
Update Time:2025-10-28

2-Butylbenzo[d]oxazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Butylbenzo[d]oxazol-6-amine
    • 2-Butyl-1,3-benzoxazol-6-amine
    • 2-(But-1-yl)-1,3-benzoxazol-6-amine
    • 2-butylbenzoxazole-6-ylamine
    • MFCD06659586
    • AKOS005071164
    • CS-0326163
    • DTXSID10377412
    • 875850-00-3
    • 7Y-0706
    • 2-butyl-1,3-benzoxazol-6-amine, AldrichCPR
    • SCHEMBL21814974
    • MDL: MFCD06659586
    • Inchi: 1S/C11H14N2O/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3
    • InChI Key: LXMNTBLNJHTWBN-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2N=C1CCCC)N

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Melting Point: 48-50°
  • PSA: 52.05000
  • LogP: 3.33380

2-Butylbenzo[d]oxazol-6-amine Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

2-Butylbenzo[d]oxazol-6-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Butylbenzo[d]oxazol-6-amine Suppliers

Amadis Chemical Company Limited
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(CAS:875850-00-3)2-Butylbenzo[d]oxazol-6-amine
Order Number:A1197159
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:32
Price ($):156.0
Email:sales@amadischem.com

Additional information on 2-Butylbenzo[d]oxazol-6-amine

Recent Advances in the Study of 2-Butylbenzo[d]oxazol-6-amine (CAS: 875850-00-3) in Chemical Biology and Pharmaceutical Research

The compound 2-Butylbenzo[d]oxazol-6-amine (CAS: 875850-00-3) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic amine derivative has attracted significant attention due to its unique structural features and potential pharmacological applications. Recent studies have focused on exploring its synthetic routes, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Butylbenzo[d]oxazol-6-amine serves as a key intermediate in the synthesis of novel serotonin receptor modulators. The researchers developed an optimized synthetic pathway starting from 4-butylphenol, achieving an overall yield of 68% with high purity (>99%). The compound's structural characteristics, including its planar benzoxazole core and flexible butyl side chain, were found to be crucial for binding affinity to 5-HT receptors.

In pharmacological evaluations, derivatives of 2-Butylbenzo[d]oxazol-6-amine have shown remarkable selectivity for 5-HT2A and 5-HT6 receptor subtypes. Molecular docking studies revealed that the amine group at position 6 forms critical hydrogen bonds with Asp155 and Ser159 residues in the 5-HT2A receptor binding pocket. These findings were further validated by in vivo behavioral assays in rodent models of depression and anxiety, where lead compounds demonstrated significant antidepressant-like effects at doses of 10-20 mg/kg.

Beyond CNS applications, recent research in Bioorganic & Medicinal Chemistry Letters (2024) has highlighted the compound's potential as an anti-inflammatory agent. Structural modifications at the 2-position of the benzoxazole ring yielded derivatives with potent COX-2 inhibitory activity (IC50 values ranging from 0.8-3.2 μM). The butyl side chain was found to enhance membrane permeability while maintaining favorable metabolic stability in human liver microsome assays.

From a drug development perspective, pharmacokinetic studies of 2-Butylbenzo[d]oxazol-6-amine derivatives have shown promising results. The lead candidate, bearing a 4-fluorophenyl substitution at the amine position, exhibited good oral bioavailability (F = 62%) in preclinical species with a plasma half-life of 4-6 hours. These properties, combined with an excellent safety profile in acute toxicity studies (LD50 > 1000 mg/kg in rats), position this chemical scaffold as a valuable starting point for further optimization.

Ongoing research is exploring the application of 2-Butylbenzo[d]oxazol-6-amine in targeted drug delivery systems. A recent patent application (WO2023124567) describes its conjugation to nanoparticle carriers for enhanced blood-brain barrier penetration. This approach has shown a 3-fold increase in brain concentration compared to the free drug in primate models, suggesting potential for treating neurodegenerative disorders.

Future directions for research on 875850-00-3 include structure-activity relationship studies to optimize selectivity between receptor subtypes, as well as investigations into its potential as a fluorescent probe for biological imaging. The compound's intrinsic fluorescence properties (λex = 340 nm, λem = 420 nm) make it particularly interesting for developing theranostic agents in precision medicine applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:875850-00-3)2-Butylbenzo[d]oxazol-6-amine
A1197159
Purity:99%
Quantity:1g
Price ($):156.0
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